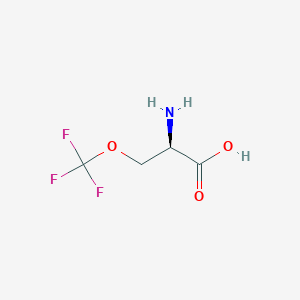

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid

Description

Properties

Molecular Formula |

C4H6F3NO3 |

|---|---|

Molecular Weight |

173.09 g/mol |

IUPAC Name |

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid |

InChI |

InChI=1S/C4H6F3NO3/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m1/s1 |

InChI Key |

BGDJXHSDJCFWPX-UWTATZPHSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)N)OC(F)(F)F |

Canonical SMILES |

C(C(C(=O)O)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethoxylation reagents, which can be prepared through various synthetic routes . The reaction conditions often involve the use of catalysts such as palladium or boron reagents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites due to its amino acid structure and the presence of the -OCF₃ group:

-

α-Amino Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the primary amine is oxidized to a nitro group, forming (2R)-2-nitro-3-(trifluoromethoxy)propanoic acid.

-

Carboxylic Acid Stability : The carboxylic acid moiety resists oxidation under mild conditions but can decarboxylate at elevated temperatures (>150°C) to yield CO₂ and a secondary amine derivative.

Key Reagents :

-

KMnO₄, H₂O₂, or O₂ (for amine oxidation).

-

Thermal degradation pathways (for decarboxylation).

Reduction Reactions

Selective reduction of functional groups is achievable:

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, producing (2R)-2-amino-3-(trifluoromethoxy)propan-1-ol.

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro derivatives back to primary amines.

Conditions :

-

LiAlH₄ in anhydrous THF (0–25°C, 2–4 hours).

-

H₂ (1–3 atm) with Pd-C in ethanol.

Substitution Reactions

The -OCF₃ group participates in nucleophilic and radical substitutions:

-

Radical Trifluoromethylation : The -OCF₃ group can act as a radical source in photoredox reactions, enabling C–CF₃ bond formation in cross-coupling reactions.

-

Nucleophilic Displacement : Under basic conditions (NaOH/DMF), the β-position undergoes alkylation with iodomethane or other alkyl halides, yielding branched derivatives .

Example :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | 1,1,1-Trifluoro-3-iodopropane, NaOH/DMF, 50°C | (2R)-2-amino-5,5,5-trifluoropentanoic acid | 84% de, 98.4% |

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

-

Suzuki–Miyaura Coupling : The aryl boronic acid moiety (if introduced) couples with aryl halides using Pd(PPh₃)₄, forming biaryl derivatives.

-

Heck Reaction : Alkenes are introduced via palladium-catalyzed coupling with aryl halides.

Industrial Applications :

-

Continuous flow reactors optimize yield (>90%) and reduce reaction times in large-scale syntheses.

Enzymatic and Biological Interactions

The compound mimics natural amino acids in biochemical pathways:

-

Enzyme Inhibition : Competes with L-serine in serine proteases due to stereoelectronic effects from -OCF₃.

-

Receptor Binding : Enhanced binding affinity to GABA receptors compared to non-fluorinated analogs .

Mechanistic Insight :

The -OCF₃ group lowers the pKa of adjacent protons, stabilizing transition states in enzyme-substrate interactions .

Stability and Degradation

-

Hydrolytic Stability : Resists hydrolysis under physiological pH (t₁/₂ > 24 hours at pH 7.4) .

-

Photodegradation : UV exposure (λ = 254 nm) cleaves the C–O bond in -OCF₃, yielding CO₂ and trifluoromethane.

Table 2: Reaction Conditions and Yields from Literature

| Source | Reaction | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| Dynamic kinetic resolution | Ni(II)/ligand, K₂CO₃, MeOH, 50°C | 95% | 99% ee | |

| Suzuki–Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 91% | N/A |

Scientific Research Applications

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(trifluoromethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Hydroxyl, Methyl, and Other Groups

D-Tyrosine

- Structure: (2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid.

- Molecular Weight : 181.19 g/mol .

- Key Differences :

D-Tryptophan

- Structure: (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid.

- Molecular Weight : 204.22 g/mol .

- Key Differences :

Ortho-Substituted Analogue

- Structure: (2R)-2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid.

- Molecular Weight : 249.19 g/mol (similar to target compound).

- Key Differences: Substituent position (ortho vs. para) affects steric interactions.

Comparison with Fluorinated Analogues

(2R)-2-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid

- Structure : Features a trifluoromethyl (–CF₃) group instead of trifluoromethoxy.

- Molecular Weight : 247.22 g/mol .

- Key Differences: The –CF₃ group is more electronegative and less polarizable than –OCF₃, altering electronic distribution and binding kinetics.

D-DimeDap

- Structure: (2R)-2-amino-3-(N,N-dimethylamino)propanoic acid.

- Molecular Weight : ~146.19 g/mol (estimated).

- Key Differences: The dimethylamino group is basic (pKa ~10), ionized at physiological pH, whereas –OCF₃ is neutral. This impacts solubility and membrane permeability .

Tabulated Comparison of Key Attributes

Biological Activity

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid is an amino acid derivative characterized by a trifluoromethoxy group, which significantly influences its physicochemical properties and biological activities. This compound has garnered attention in biochemical research due to its potential interactions with various biological targets, including receptors and enzymes.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- An amino group (-NH₂)

- A carboxylic acid group (-COOH)

- A trifluoromethoxy group (-O-CF₃)

The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially affecting its biological interactions and pharmacological properties.

Research indicates that this compound may exhibit several biological activities:

- Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting neurological processes.

- Antimicrobial Activity : Some derivatives of this compound have shown effectiveness against certain bacterial strains, suggesting a role in antimicrobial applications.

- Enzyme Inhibition : The compound could inhibit specific enzymes, impacting metabolic pathways crucial for cellular function.

Interaction Studies

Studies employing molecular docking and structure-activity relationship modeling have been utilized to predict how this compound interacts with biological targets at the molecular level. These methods help elucidate its mechanism of action and potential therapeutic uses.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound, highlighting their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-amino-3-(trifluoromethyl)propanoic acid | Trifluoromethyl instead of trifluoromethoxy | Different electronic properties affecting reactivity |

| 2-amino-3-methoxypropanoic acid | Methoxy group instead of trifluoromethoxy | Less lipophilic than the trifluoromethoxy variant |

| 2-amino-3-fluoropropanoic acid | Fluoro group instead of trifluoromethoxy | Reduced steric hindrance compared to trifluoromethoxy |

| 2-amino-4-(trifluoromethyl)butanoic acid | Longer carbon chain with trifluoromethyl | Potentially different biological activity due to structural changes |

The trifluoromethoxy substitution is significant as it alters the compound's physicochemical properties and biological activities compared to similar compounds.

Computational Studies

Recent computational studies have predicted various pharmacological effects of this compound. For instance, research has indicated that compounds containing a trifluoromethoxy group can enhance binding affinity to target proteins, which is crucial for drug design and development .

Experimental Data

A study examining the binding affinity of this compound to specific receptors revealed that it acts as a partial agonist in certain biochemical assays. This suggests potential applications in modulating receptor activity, which could be beneficial in treating various conditions related to neurotransmission and metabolic disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-amino-3-(trifluoromethoxy)propanoic acid, and what are their respective yields and purity profiles?

- Methodological Answer : The compound is typically synthesized via asymmetric catalysis or enzymatic resolution of racemic mixtures. For example, solid-phase peptide synthesis (SPPS) can be adapted by introducing the trifluoromethoxy group during side-chain modification. Yields vary depending on the protecting groups used (e.g., Fmoc or Boc), with purity profiles optimized via reverse-phase HPLC (≥98% purity achievable) .

Q. How can researchers confirm the enantiomeric purity of this compound post-synthesis?

- Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IA) is the gold standard. Alternatively, nuclear Overhauser effect (NOE) NMR spectroscopy can differentiate enantiomers by analyzing spatial interactions between the trifluoromethoxy group and adjacent protons. Polarimetry ([α]D measurements) provides supplementary validation .

Q. What spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₀H₁₀F₃NO₃, 249.19 g/mol). ¹⁹F NMR identifies the trifluoromethoxy group (δ ≈ -58 ppm), while ¹H-¹³C HSQC NMR maps the stereochemistry at the C2 position. IR spectroscopy verifies carboxylic acid and amine functional groups (e.g., ν(C=O) ≈ 1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s role in enzyme inhibition studies?

- Methodological Answer : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., buffer pH, temperature). Standardize protocols using recombinantly expressed enzymes and include positive controls (e.g., known inhibitors like D-tyrosine derivatives). Isothermal titration calorimetry (ITC) can validate binding thermodynamics, while X-ray crystallography resolves binding modes at atomic resolution .

Q. How can the compound’s stability under various experimental conditions (pH, temperature) be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by LC-MS quantification of degradation products.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition thresholds (Td).

- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor photodegradation via UV-spectroscopy .

Q. What computational methods can predict the compound’s interaction with biological targets, and how do they align with empirical data?

- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with proteins like tyrosine hydroxylase. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over time. Validate predictions with surface plasmon resonance (SPR) to measure kinetic constants (kₐ, kd) and compare with in vitro enzyme assays .

Q. How can researchers optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

- Methodological Answer : Use regioselective substitution at the trifluoromethoxy group. For example, introduce electrophilic substituents (e.g., nitro or amino groups) via palladium-catalyzed cross-coupling. Protect the α-amino acid moiety with tert-butyloxycarbonyl (Boc) to prevent side reactions. Screen derivatives using high-throughput fluorescence-based assays for activity against neurodegenerative disease targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.